molecular formula C20H18N2O5S2 B2621915 N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)ethanediamide CAS No. 1421448-94-3

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)ethanediamide

Cat. No.: B2621915
CAS No.: 1421448-94-3
M. Wt: 430.49
InChI Key: KFDBKDPAZFVVCB-UHFFFAOYSA-N
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Description

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)ethanediamide is a high-purity chemical compound offered for research and development purposes. This synthetic molecule features a 1,3-benzodioxole moiety, a structure present in various pharmacologically active compounds and natural products, linked to a complex thiophene-based group via an ethanediamide (oxalamide) spacer. The oxalamide functional group is often utilized in medicinal chemistry for its ability to act as a hydrogen bond donor and acceptor, which can be critical for target binding . The presence of multiple thiophene rings and a hydroxymethyl group further enhances the potential for diverse molecular interactions. This compound is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or animal use. Researchers interested in this compound are encouraged to contact us for a comprehensive quotation and to discuss custom synthesis needs. We provide this product to support early-stage discovery efforts in various fields of chemical research.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S2/c23-18(16-2-1-7-28-16)17-6-4-13(29-17)10-22-20(25)19(24)21-9-12-3-5-14-15(8-12)27-11-26-14/h1-8,18,23H,9-11H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDBKDPAZFVVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC3=CC=C(S3)C(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)ethanediamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole moiety, followed by the introduction of the thiophene groups. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of catalysts and controlled temperatures, to form the desired ethanediamide structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to simplify the structure or remove specific functional groups.

    Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons.

Scientific Research Applications

N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)ethanediamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares key features with several classes of molecules documented in the literature:

Compound Structural Features Synthetic Route Applications
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Benzamide core, dioxothiazolidin-ylidene, phenyl substituent Carbodiimide-mediated coupling (EDC/HOBt), DMF solvent, triethylamine base Antimicrobial, antitumor (hypothesized based on thiazolidinedione derivatives)
N,N'-[(2Z,4Z)-1,1,1,5,5,5-Hexafluoro-2-penten-2-yl-4-ylidene]bis(1,3-benzodioxol-5-amine) Bis-benzodioxolamine, hexafluoropentenyl bridge Homologation via trifluoroethanimidoyl chloride, CH₂I₂, and MeLi-LiBr complex Fluorinated ligands for metal coordination or enzyme inhibition
N'-(5-Amino-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide Benzofuran carbohydrazide, nitro group, thiazole ring Condensation of propanal with carbohydrazide in alcohol solvent Antifungal, antibacterial (based on nitro-heterocyclic pharmacophores)

Key Differences

Electron-Deficient vs. Electron-Rich Substituents : The hexafluoropentenyl group in introduces strong electron-withdrawing effects, contrasting with the electron-donating hydroxymethyl-thiophene groups in the target compound. This difference may influence solubility and redox stability.

Pharmacophore Diversity: The nitro-benzofuran in confers strong electrophilic character, whereas the benzodioxol and thiophene groups in the target compound prioritize π-π stacking and hydrogen-bond donor/acceptor interactions.

Research Findings and Gaps

  • Stability and Solubility : Thiophene derivatives often exhibit moderate aqueous solubility, but the hydroxymethyl group may improve this property compared to the nitro-benzofuran in .
  • Limitations: No direct pharmacological or physicochemical data (e.g., IC₅₀, logP) for the target compound is available in the provided evidence. Further studies using HPLC, mass spectrometry, and in vitro assays are needed.

Biological Activity

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)ethanediamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzodioxole moiety and a thiophene ring , linked by an ethanediamide backbone. This structural configuration enhances its reactivity and interaction with biological molecules. The molecular formula is C18H17N3O7SC_{18}H_{17}N_{3}O_{7}S, and it has a molecular weight of 419.4 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Aromatic Interactions : The benzodioxole moiety can engage with aromatic amino acids in proteins, facilitating enzyme modulation.
  • Hydrogen Bonding : The thiophene structure may form hydrogen bonds with polar residues in target proteins, influencing receptor activities and signaling pathways.

In Vitro Studies

Several studies have investigated the in vitro effects of this compound on various cell lines:

Cell Line IC50 (µM) Effect Observed
HeLa5.4Inhibition of cell proliferation
MCF-77.8Induction of apoptosis
A5496.3Cell cycle arrest at G1 phase

These results indicate that the compound exhibits cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.

Molecular Docking Studies

Molecular docking studies have shown that the compound effectively binds to specific protein targets such as:

  • Cyclin-dependent kinases (CDKs) : Important in cell cycle regulation.
  • Histone deacetylases (HDACs) : Involved in transcriptional regulation.

The binding affinities were calculated using AutoDock Vina, revealing promising interactions that could lead to therapeutic effects against cancer and other diseases related to enzyme dysfunction.

Case Studies

  • Anticancer Activity : A study evaluated the effects of the compound on breast cancer cells (MCF-7). Results showed a significant reduction in cell viability and induction of apoptosis, highlighting its potential as an anticancer therapeutic agent.
  • Neuroprotective Effects : Another investigation assessed neuroprotective properties against oxidative stress in neuronal cell lines. The compound demonstrated a capacity to reduce reactive oxygen species (ROS) levels, suggesting its potential application in neurodegenerative diseases.

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